molecular formula C17H19NO2S B14351073 2-(Diphenylmethanesulfinyl)-N-ethylacetamide CAS No. 90280-10-7

2-(Diphenylmethanesulfinyl)-N-ethylacetamide

Cat. No.: B14351073
CAS No.: 90280-10-7
M. Wt: 301.4 g/mol
InChI Key: BWLLCJLGTQMDAB-UHFFFAOYSA-N
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Description

2-(Diphenylmethanesulfinyl)-N-ethylacetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a diphenylmethane moiety and an ethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethanesulfinyl)-N-ethylacetamide typically involves the reaction of diphenylmethane with sulfinyl chloride to form diphenylmethanesulfinyl chloride. This intermediate is then reacted with N-ethylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethanesulfinyl)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diphenylmethanesulfinyl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with a similar diphenylmethane moiety but lacking the sulfinyl and ethylacetamide groups.

    Sulfoxides: Compounds with a sulfinyl group attached to different organic moieties.

    Sulfones: Compounds with a sulfone group, which is a fully oxidized form of the sulfinyl group.

Uniqueness

2-(Diphenylmethanesulfinyl)-N-ethylacetamide is unique due to the presence of both the sulfinyl and ethylacetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

90280-10-7

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-benzhydrylsulfinyl-N-ethylacetamide

InChI

InChI=1S/C17H19NO2S/c1-2-18-16(19)13-21(20)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3,(H,18,19)

InChI Key

BWLLCJLGTQMDAB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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